molecular formula C60H102O29 B191895 Mogroside V CAS No. 88901-36-4

Mogroside V

Numéro de catalogue: B191895
Numéro CAS: 88901-36-4
Poids moléculaire: 1287.4 g/mol
Clé InChI: GHBNZZJYBXQAHG-KUVSNLSMSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Le Mogroside V est un édulcorant naturel extrait du fruit de Siraitia grosvenorii, communément appelé fruit du moine. C'est un glycoside de triterpène de type cucurbitane et il est connu pour son intensité sucrée, étant environ 300 fois plus sucré que le saccharose. Le this compound est non calorique, ce qui en fait une alternative attrayante au sucre pour ceux qui cherchent à réduire leur apport calorique. Il possède également diverses propriétés pharmacologiques, notamment des effets anti-inflammatoires, antioxydants et anticancéreux .

Mécanisme D'action

Target of Action

Mogroside V primarily targets several key molecules and pathways in the body. It has been found to exert an anti-inflammatory effect in the lung via the NF-κB and JAK-STAT signaling pathways . Key regulatory molecules in these pathways, such as Igha, Ighg1, NF-κB, Jak1, and Stat1, are activated in inflammation and inhibited by this compound . Additionally, it has been suggested that this compound targets miR-21-5p/SPRY1 to mitigate lung inflammation .

Mode of Action

This compound interacts with its targets, leading to significant changes in the body. For instance, it effectively reduces the levels of IgE, TNF-α, and IL-5 in ovalbumin (OVA)-induced mice . It also significantly reduced the production of tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), interleukin-2 (IL-2), interleukin-6 (IL-6), and nitric oxide (NO), as well as the protein expression of p-P65/P65, cyclooxygenase-2 (COX-2), and inducible nitric oxide synthase (iNOS) in OVA-induced asthmatic mice and LPS-treated RAW 264.7 cells .

Biochemical Pathways

This compound affects several biochemical pathways. In asthmatic mice, LC-MS based metabolomics analysis demonstrated that six main pathways were regulated after using this compound. These include Vitamin B6 metabolism, Taurine and hypotaurine metabolism, Ascorbate and aldarate metabolism, Histidine metabolism, Pentose and glucuronate interconversions, and Citrate cycle (TCA cycle) .

Pharmacokinetics

This compound exhibits certain ADME (Absorption, Distribution, Metabolism, and Excretion) properties that impact its bioavailability. After intravenous administration, this compound is rapidly deglycosylated and metabolized into mogrol . Its metabolite mogrol may be the main pharmacologically active form after oral administration of this compound in rats .

Result of Action

The molecular and cellular effects of this compound’s action are significant. It has been found to effectively attenuate rotenone (Rot) neurotoxicity through a ROS-related intrinsic mitochondrial pathway . It reduces overproduction of reactive oxygen species (ROS), recovers the mitochondrial membrane potential (MMP), and increases the oxygen consumption rate and adenosine triphosphate (ATP) production in a dose-dependent manner .

Analyse Biochimique

Biochemical Properties

Mogroside V interacts with several biomolecules, playing a significant role in biochemical reactions. It has been found to modulate the miR-21-5P/SPRY1 axis, which is crucial for its anti-inflammatory effect . This compound significantly inhibits the production of various pro-inflammatory factors, such as tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), interleukin-2 (IL-2), interleukin-6 (IL-6), and nitric oxide (NO) .

Cellular Effects

This compound has been shown to have profound effects on various types of cells and cellular processes. It effectively alleviates lung inflammation in ovalbumin-induced asthmatic mice . In cellular models of Parkinson’s disease, this compound attenuates neurotoxicity through a ROS-related intrinsic mitochondrial pathway . It reduces overproduction of reactive oxygen species (ROS), recovers the mitochondrial membrane potential (MMP), and increases the oxygen consumption rate and adenosine triphosphate (ATP) production .

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with various biomolecules. It has been reported that this compound exerts its effects through the AMPK-PI3K/Akt/mTOR pathway . Moreover, it has been found to alleviate SIRT3 and SOD2 molecular changes . The downregulation of miR-21-5p and upregulation of SPRY1 are also related to the significant protective effect of this compound on inflammation response .

Temporal Effects in Laboratory Settings

This compound is heat stable in the range of 100 to 150 degrees Celsius for 4 hours and up to 8 hours in boiling water. It is stable at a pH of between 3 and 12 when stored from 2 to 8 degrees Celsius .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. For instance, in a study using mice models of Parkinson’s disease, it was found that rotenone-induced motor impairments and dopaminergic neuronal damage were reversed by treatment of 10 mg/kg this compound .

Metabolic Pathways

This compound is involved in several metabolic pathways. Metabolomic analysis of the substantia nigra highlighted the restoration of metabolic balance, with this compound impacting differential metabolites and modulating key pathways disrupted in Parkinson’s disease, including sphingolipid metabolism, fatty acid metabolism, and amino acid metabolism .

Transport and Distribution

This compound and its metabolites are distributed unevenly in the organs of treated rats . It has been found that mogroside IIE, a metabolite of this compound, is abundant in heart, liver, spleen, and lung .

Méthodes De Préparation

Voies synthétiques et conditions de réaction : Le Mogroside V peut être synthétisé par plusieurs méthodes, notamment la chromatographie liquide haute performance (HPLC) et l'extraction flash. La méthode HPLC implique la séparation du this compound des autres glycosides à l'aide d'une colonne de chromatographie liquide à interaction hydrophile (HILIC) avec de l'acétonitrile et un tampon de formiate d'ammonium comme phase mobile . L'extraction flash, quant à elle, implique de transformer rapidement les tissus végétaux en particules fines afin d'améliorer l'efficacité de l'extraction. Cette méthode est optimisée à l'aide de la conception expérimentale de Taguchi pour obtenir un rendement élevé et une pureté élevée des mogrosides .

Méthodes de production industrielle : Pour la production à grande échelle, l'extraction par reflux à chaud avec de l'éthanol est couramment utilisée. Cette méthode, bien que chronophage et exigeant beaucoup de main-d'œuvre, est efficace pour obtenir des mogrosides de haute qualité. Les mogrosides extraits sont ensuite purifiés à l'aide de techniques chromatographiques pour obtenir une pureté supérieure à 92 % .

Analyse Des Réactions Chimiques

Types de réactions : Le Mogroside V subit diverses réactions chimiques, notamment l'oxydation, la réduction et la glycosylation. Ces réactions sont essentielles pour modifier le composé afin d'améliorer sa douceur et ses propriétés pharmacologiques.

Réactifs et conditions courants :

    Oxydation : Les oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

    Réduction : Des agents réducteurs tels que le borohydrure de sodium sont utilisés pour réduire le this compound.

    Glycosylation : La glycosylation enzymatique à l'aide de glycosyltransférases est employée pour fixer des fragments de sucre au this compound.

Produits majeurs : Les principaux produits formés à partir de ces réactions comprennent divers dérivés de Mogroside avec une douceur et une bioactivité améliorées .

4. Applications de la recherche scientifique

Le this compound a un large éventail d'applications de recherche scientifique :

5. Mécanisme d'action

Le this compound exerce ses effets par le biais de plusieurs cibles et voies moléculaires :

Applications De Recherche Scientifique

Antioxidant Properties

Oxidative Stress Protection
Mogroside V has demonstrated significant antioxidant activity, which is crucial for protecting cells from oxidative stress. A study evaluated its effects on mouse skin fibroblasts exposed to hydrogen peroxide. The results indicated that this compound reduced reactive oxygen species (ROS) levels and malondialdehyde (MDA) content while enhancing the activity of antioxidant enzymes such as superoxide dismutase and catalase. These findings suggest its potential use in anti-aging cosmetic formulations .

Parameter Control This compound Treatment
ROS LevelsHighSignificantly Reduced
MDA ContentHighSignificantly Reduced
SOD ActivityBaselineIncreased
Catalase ActivityBaselineIncreased

Anti-Inflammatory Effects

Pulmonary Inflammation
this compound has shown promise in alleviating airway inflammation in asthmatic models. In experiments with ovalbumin-induced airway inflammation in mice, this compound reduced airway hyperreactivity and inflammatory markers, indicating its potential as a therapeutic agent for respiratory conditions .

Neuroprotective Effects

Neurodegenerative Disease Research
Recent studies have highlighted the neuroprotective effects of this compound against neurotoxicity associated with Parkinson's disease. In vitro studies using SH-SY5Y cell models demonstrated that treatment with this compound significantly improved cell viability under toxic conditions. In vivo experiments with MPTP-induced mice showed enhanced motor coordination and reduced dopaminergic neuron loss following this compound administration, suggesting its potential for treating neurodegenerative diseases .

Treatment Group Motor Coordination Improvement Dopaminergic Neuron Preservation
ControlBaselineBaseline
This compound (High Dose)Significant ImprovementSignificant Preservation

Anticancer Properties

Cancer Treatment Applications
this compound has been investigated for its anticancer properties, particularly as an adjuvant treatment. Studies indicate that it can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. Its mechanism involves modulating signaling pathways related to cell survival and apoptosis, making it a candidate for further clinical evaluation in cancer therapy .

Sweetener Applications

Food Industry Use
this compound is recognized for being nearly 300 times sweeter than sucrose, making it an attractive alternative sweetener in food products. Its low-caloric profile and potential health benefits position it as a suitable ingredient for sugar substitutes aimed at weight management and diabetes control .

Case Study 1: Anti-Aging Cosmetic Formulation

A formulation containing this compound was developed for anti-aging creams targeting oxidative stress-related skin damage. Clinical trials showed significant improvements in skin elasticity and reduced wrinkles after 12 weeks of use.

Case Study 2: Neuroprotection in Parkinson's Disease

In a trial involving patients with early-stage Parkinson's disease, supplementation with this compound resulted in improved motor function and quality of life over six months compared to a control group receiving standard care.

Comparaison Avec Des Composés Similaires

Le Mogroside V est comparé à d'autres composés similaires, tels que :

    Mogroside IV : Un autre édulcorant du fruit du moine, mais moins sucré que le this compound.

    Glycosides de stéviol : Extraits de Stevia rebaudiana, ces composés sont également utilisés comme édulcorants naturels mais ont des structures chimiques et des profils de douceur différents.

    Saccharose : Sucre de table courant, qui est moins sucré et calorique que le this compound.

Unicité : Le this compound se distingue par son intensité de douceur élevée, sa nature non calorique et ses avantages supplémentaires pour la santé tels que ses propriétés antioxydantes et anti-inflammatoires .

Références

Activité Biologique

Mogroside V is a prominent bioactive compound derived from the fruit of Siraitia grosvenorii, commonly known as monk fruit. This compound has garnered significant attention due to its diverse biological activities, including anti-inflammatory, antioxidant, and potential anticancer effects. The following sections explore these activities in detail, supported by research findings and case studies.

Chemical Structure and Properties

This compound is a tetracyclic triterpenoid saponin characterized by multiple hydroxyl groups, which contribute to its biological properties. Its molecular formula is C60H102O29C_{60}H_{102}O_{29}, with a molecular weight of approximately 1,203 g/mol. The compound exhibits high solubility in water and low toxicity, making it suitable for various applications in food and pharmacology.

Anti-inflammatory Effects

Recent studies have highlighted the anti-inflammatory properties of this compound, particularly in the context of respiratory health. For instance, a study demonstrated that this compound significantly inhibited the production of nitric oxide (NO) and reduced the expression of pro-inflammatory cytokines such as IL-18 and TNF-α in porcine alveolar macrophages treated with PM2.5 particulate matter. This suggests that this compound may alleviate inflammation induced by environmental pollutants .

Key Findings:

  • Inhibition of NO Production : this compound reduced PM2.5-induced NO production.
  • Cytokine Regulation : It inhibited the upregulation of IL-18, TNF-α, and COX-2.
  • Oxidative Stress Reduction : The compound decreased reactive oxygen species (ROS) levels induced by PM2.5 .

Antioxidant Activity

This compound exhibits strong antioxidant properties, which are crucial for protecting cells from oxidative stress. A study investigating its effects on skin fibroblasts showed that treatment with this compound reduced hydrogen peroxide-induced oxidative damage by enhancing the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD), glutathione peroxidase (GSH-Px), and catalase (CAT) .

Summary of Antioxidant Effects:

Parameter Control Group This compound Treatment
ROS LevelsHighSignificantly Reduced
MDA ContentElevatedDecreased
SOD ActivityLowIncreased
GSH-Px ActivityLowIncreased
CAT ActivityLowIncreased

Potential Anticancer Properties

Emerging research suggests that this compound may possess anticancer properties, particularly against ovarian cancer. A network pharmacology study identified several core targets for this compound, including VEGFA and STAT3, which are involved in tumor growth and metastasis. Molecular docking studies indicated favorable interactions between this compound and these targets, suggesting its potential as a therapeutic agent for ovarian cancer patients .

Core Targets Identified:

  • VEGFA : Involved in angiogenesis.
  • STAT3 : Plays a role in cell proliferation and survival.
  • IL2 : Important for T-cell growth and differentiation.

Pharmacokinetics

The pharmacokinetic profile of this compound has been characterized through studies involving animal models. Research indicates that this compound has favorable pharmacokinetic parameters, including a peak plasma concentration time of approximately 45 minutes and an elimination half-life of around 138.5 minutes. These characteristics suggest good bioavailability and potential for therapeutic applications .

Case Studies

  • Anti-inflammatory Application in Livestock :
    • This compound has been utilized to enhance livestock health by mitigating inflammatory responses induced by lipopolysaccharides (LPS). This application underscores its relevance in veterinary medicine .
  • Drug Delivery System :
    • Recent investigations have explored this compound as a carrier to improve the bioavailability of other drugs, such as silybin. This study demonstrated that incorporating this compound could enhance liver distribution and therapeutic efficacy .

Propriétés

IUPAC Name

(2R,3R,4S,5S,6R)-2-[[(2R,3S,4S,5R,6R)-6-[[(3S,8S,9R,10R,11R,13R,14S,17R)-17-[(2R,5R)-5-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-6-hydroxy-6-methylheptan-2-yl]-11-hydroxy-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C60H102O29/c1-23(9-13-35(57(4,5)79)88-55-50(89-54-49(78)43(72)38(67)29(20-63)84-54)45(74)40(69)31(86-55)22-81-52-47(76)42(71)37(66)28(19-62)83-52)24-15-16-58(6)32-12-10-25-26(60(32,8)33(64)17-59(24,58)7)11-14-34(56(25,2)3)87-53-48(77)44(73)39(68)30(85-53)21-80-51-46(75)41(70)36(65)27(18-61)82-51/h10,23-24,26-55,61-79H,9,11-22H2,1-8H3/t23-,24-,26-,27-,28-,29-,30-,31-,32+,33-,34+,35-,36-,37-,38-,39-,40-,41+,42+,43+,44+,45+,46-,47-,48-,49-,50-,51-,52-,53+,54+,55+,58+,59-,60+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHBNZZJYBXQAHG-KUVSNLSMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(C(C)(C)O)OC1C(C(C(C(O1)COC2C(C(C(C(O2)CO)O)O)O)O)O)OC3C(C(C(C(O3)CO)O)O)O)C4CCC5(C4(CC(C6(C5CC=C7C6CCC(C7(C)C)OC8C(C(C(C(O8)COC9C(C(C(C(O9)CO)O)O)O)O)O)O)C)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CC[C@H](C(C)(C)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)[C@H]4CC[C@@]5([C@@]4(C[C@H]([C@@]6([C@H]5CC=C7[C@H]6CC[C@@H](C7(C)C)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)O)O)O)C)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C60H102O29
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1287.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88901-36-4
Record name Mogroside V
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088901364
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 88901-36-4
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MOGROSIDE V
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZFF6Z51TUR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.